Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenyl carbonate
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Overview
Description
Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenyl carbonate is a complex organic compound with the molecular formula C37H54O3 and a molecular weight of 546.84 g/mol This compound is a derivative of cholesterol, where the hydroxyl group at the third position is esterified with 3-phenyl-2-propenyl carbonate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenyl carbonate typically involves the esterification of Cholest-5-en-3-ol (3beta)- with 3-phenyl-2-propenyl carbonate. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Cholest-5-en-3-ol (3beta)-, 3-phenyl-2-propenyl carbonate undergoes
Properties
CAS No. |
62778-25-0 |
---|---|
Molecular Formula |
C37H54O3 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enyl carbonate |
InChI |
InChI=1S/C37H54O3/c1-26(2)11-9-12-27(3)32-18-19-33-31-17-16-29-25-30(20-22-36(29,4)34(31)21-23-37(32,33)5)40-35(38)39-24-10-15-28-13-7-6-8-14-28/h6-8,10,13-16,26-27,30-34H,9,11-12,17-25H2,1-5H3/t27-,30+,31+,32-,33+,34+,36+,37-/m1/s1 |
InChI Key |
RNEHOONKLGPTNR-OTFXHNGLSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCC=CC5=CC=CC=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCC=CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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